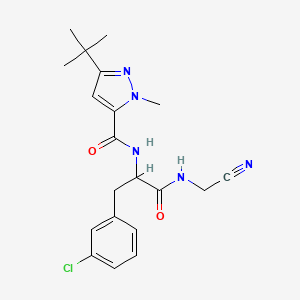
Cathepsin inhibitor 1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cathepsin inhibitor 1 is a potent and selective inhibitor of cathepsins, a family of proteolytic enzymes. Cathepsins are involved in various physiological processes, including protein degradation, immune responses, and apoptosis. This compound specifically targets cathepsins L, L2, S, K, and B, making it a valuable tool in scientific research and potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of cathepsin inhibitor 1 involves multiple steps, including the formation of key intermediates and final coupling reactionsCommon reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure consistency and safety. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are often employed to monitor the production process and verify the final product’s identity and purity .
Analyse Chemischer Reaktionen
Types of Reactions: Cathepsin inhibitor 1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the inhibitor’s structure to enhance its efficacy and selectivity .
Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the reaction’s outcome and efficiency .
Major Products Formed: The major products formed from these reactions are derivatives of this compound with improved pharmacokinetic properties and enhanced selectivity for specific cathepsins. These derivatives are often tested for their biological activity and potential therapeutic applications .
Wissenschaftliche Forschungsanwendungen
Cathepsin inhibitor 1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the mechanisms of proteolytic enzymes and develop new inhibitors with improved properties. In biology, it helps elucidate the roles of cathepsins in various cellular processes, including apoptosis and immune responses .
In medicine, this compound is investigated for its potential therapeutic applications in treating diseases such as cancer, cardiovascular diseases, and autoimmune disorders. Its ability to selectively inhibit specific cathepsins makes it a promising candidate for drug development . In industry, this compound is used in the development of diagnostic tools and therapeutic agents, contributing to advancements in healthcare and biotechnology .
Wirkmechanismus
Cathepsin inhibitor 1 exerts its effects by binding to the active site of cathepsins, thereby preventing the enzymes from cleaving their substrates. This inhibition disrupts the normal proteolytic activity of cathepsins, leading to altered cellular processes and pathways. The molecular targets of this compound include the active sites of cathepsins L, L2, S, K, and B .
The pathways involved in the mechanism of action of this compound include the regulation of protein degradation, immune responses, and apoptosis. By inhibiting cathepsins, this compound can modulate these pathways, offering potential therapeutic benefits in various diseases .
Vergleich Mit ähnlichen Verbindungen
Cathepsin inhibitor 1 is unique in its selectivity and potency compared to other cathepsin inhibitors. Similar compounds include inhibitors of cathepsins K, L, and S, such as odanacatib, balicatib, and relacatib. These inhibitors share similar mechanisms of action but differ in their selectivity and pharmacokinetic properties .
This compound stands out due to its broad-spectrum inhibition of multiple cathepsins, making it a versatile tool in scientific research and potential therapeutic applications. Its ability to selectively target specific cathepsins while minimizing off-target effects highlights its uniqueness among cathepsin inhibitors .
Conclusion
This compound is a valuable compound with significant potential in scientific research and therapeutic applications. Its selective inhibition of cathepsins L, L2, S, K, and B makes it a versatile tool for studying proteolytic enzymes and developing new treatments for various diseases. The synthesis, chemical reactions, and mechanism of action of this compound provide a comprehensive understanding of its properties and applications, highlighting its importance in advancing healthcare and biotechnology.
Eigenschaften
IUPAC Name |
5-tert-butyl-N-[3-(3-chlorophenyl)-1-(cyanomethylamino)-1-oxopropan-2-yl]-2-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN5O2/c1-20(2,3)17-12-16(26(4)25-17)19(28)24-15(18(27)23-9-8-22)11-13-6-5-7-14(21)10-13/h5-7,10,12,15H,9,11H2,1-4H3,(H,23,27)(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZRVIHRERYCHBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)C(=O)NC(CC2=CC(=CC=C2)Cl)C(=O)NCC#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[2-(5,5,8,8-Tetramethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]benzoic acid](/img/structure/B8050926.png)
![3-[1,5,11,14-tetrahydroxy-10-(hydroxymethyl)-13-methyl-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one;octahydrate](/img/structure/B8050927.png)

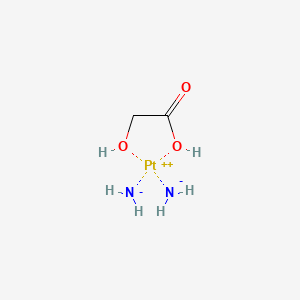
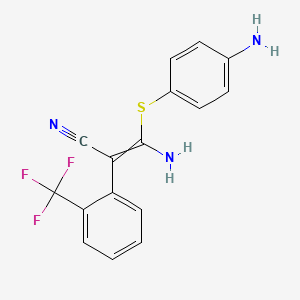

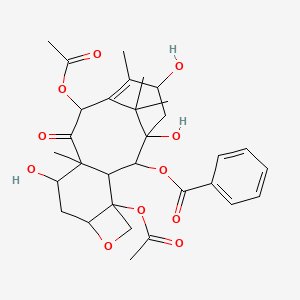
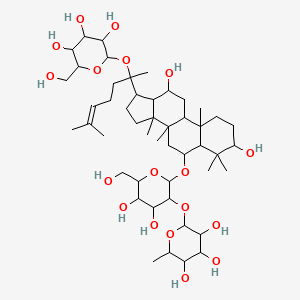


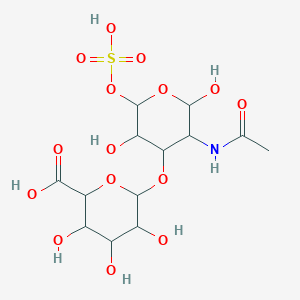
![L-Alaninamide,N-[2-[2-(hydroxyamino)-2-oxoethyl]-4-methyl-1-oxopentyl]-3-(2-naphthalenyl)-L-alanyl-N-(2-aminoethyl)-](/img/structure/B8050996.png)
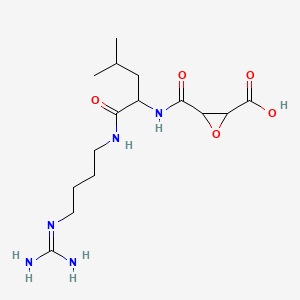
![sodium;2-[2-methoxy-5-[2-(2,4,6-trimethoxyphenyl)ethenylsulfonylmethyl]anilino]acetate](/img/structure/B8051011.png)
